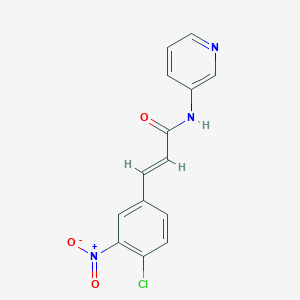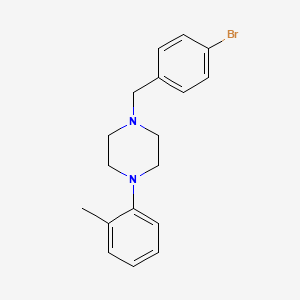
3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide, also known as CNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CNPA is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to its substrate proteins. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide has been shown to have a significant effect on various cellular processes, including cell proliferation, differentiation, and apoptosis. In cancer cells, 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide has been shown to induce apoptosis and inhibit cell proliferation by inhibiting CK2 activity. 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide is its potent inhibitory activity against CK2, making it an attractive compound for cancer therapy. 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide has also been shown to have low toxicity in animal models, making it a safe compound for in vivo experiments. However, one of the limitations of 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide is its low solubility in water, which may limit its use in certain experiments.
Future Directions
3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide has shown promising results in preclinical studies as a potential cancer therapeutic agent. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide may have potential as an anti-inflammatory agent, and further studies are needed to explore this potential application. Other future directions for 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide research may include its use in combination with other cancer therapies or as a tool for studying CK2 signaling pathways in various cellular processes.
Synthesis Methods
3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide can be synthesized by reacting 4-chloro-3-nitroaniline with pyridine-3-carboxylic acid and acryloyl chloride in the presence of a base catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
Scientific Research Applications
3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide has been extensively used in scientific research as a potent inhibitor of CK2. CK2 is a ubiquitous serine/threonine protein kinase that is involved in various cellular processes, including cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-12-5-3-10(8-13(12)18(20)21)4-6-14(19)17-11-2-1-7-16-9-11/h1-9H,(H,17,19)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRKLHNDFBAGHT-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-(pyridin-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)


![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5729841.png)


![N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5729860.png)


![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)
![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)
